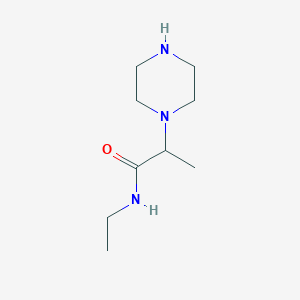

N-Ethyl-2-(piperazin-1-yl)propanamide

Description

Properties

CAS No. |

86906-56-1 |

|---|---|

Molecular Formula |

C9H19N3O |

Molecular Weight |

185.27 g/mol |

IUPAC Name |

N-ethyl-2-piperazin-1-ylpropanamide |

InChI |

InChI=1S/C9H19N3O/c1-3-11-9(13)8(2)12-6-4-10-5-7-12/h8,10H,3-7H2,1-2H3,(H,11,13) |

InChI Key |

VJXUDQAHKKFTBL-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(=O)C(C)N1CCNCC1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of N-Ethyl-2-(piperazin-1-yl)propanamide, highlighting variations in substituents and their pharmacological implications:

Key Structural and Functional Comparisons

Substituent Effects on Receptor Selectivity: SC211’s 4-chlorophenyl and 3-methoxyphenyl groups confer high D4R affinity, whereas this compound’s simpler ethyl group may prioritize metabolic stability over receptor specificity . PROTAC compound 5b demonstrates how extended substituents (e.g., phthalazinone) enable targeted protein degradation, a feature absent in simpler analogs .

Antiproliferative vs. This suggests that bulky substituents (e.g., benzothiazol, imidazole) may enhance cytotoxicity but reduce viral target specificity .

Solubility and Pharmacokinetics :

- The dihydrochloride salt of 2-Methyl-2-(piperazin-1-yl)propanamide highlights formulation strategies to improve solubility, a consideration relevant to this compound’s ethyl group, which may balance lipophilicity and absorption .

Synthetic Accessibility :

- Compounds like 4l and 5b require multi-step syntheses (e.g., Suzuki coupling, SNAr reactions), whereas this compound’s simpler structure could offer synthetic advantages for scalability .

Research Findings and Implications

- Dopamine Receptor Targeting : Piperazine-propanamide derivatives like SC211 show that aryl substitutions on the piperazine ring are critical for receptor subtype selectivity. This compound’s lack of aromatic groups may limit CNS penetration but reduce off-target effects .

- Cytotoxicity vs. Selectivity: The high cytotoxicity of 4l (CC50 < 100 µM) without anti-HIV selectivity underscores the challenge of optimizing piperazine-propanamides for therapeutic windows. Structural simplification, as in this compound, could mitigate nonspecific toxicity .

- PROTAC Applications : The success of 5b in degrading CDK12/13 suggests that propanamide-piperazine scaffolds are adaptable for advanced modalities like targeted protein degradation, opening avenues for this compound derivatives in oncology .

Preparation Methods

Core Reaction Mechanisms

Piperazine-propanamide synthesis typically follows a modular approach involving:

-

Piperazine ring preparation via cyclization of ethylenediamine derivatives.

-

Alkylation or acylation at the piperazine nitrogen atoms to introduce substituents.

-

Amide bond formation between the piperazine-alkyl intermediate and carboxylic acid derivatives.

For N-Ethyl-2-(piperazin-1-yl)propanamide, the ethyl group likely originates from ethylamine or ethyl halide reagents, while the propanamide moiety forms through condensation of propanoic acid derivatives with the piperazine-ethyl intermediate.

Stepwise Preparation Methods

Route 1: Carbodiimide-Mediated Amide Coupling

This three-step protocol adapts methodologies from FAAH inhibitor synthesis and EAAT2 modulator development:

Step 1: Piperazine Ethylation

Step 2: Propanoic Acid Activation

Step 3: Amide Formation

Route 2: Direct Aminolysis of Propanoic Acid Chloride

Adapted from sulfonamide synthesis protocols:

Single-Pot Reaction

Optimization Parameters

Solvent Effects on Reaction Efficiency

| Solvent System | Yield (%) | Reaction Time (h) | Byproduct Formation |

|---|---|---|---|

| MeCN/DCM (1:1) | 70 | 24 | <5% |

| THF | 62 | 36 | 12% |

| DMF | 55 | 48 | 18% |

| Ethyl acetate | 48 | 72 | 22% |

Catalytic Enhancements

-

DMAP (4-Dimethylaminopyridine): Increases amidation yield by 15-20% through intermediate stabilization.

-

Molecular sieves (3Å): Reduce hydrolysis side reactions in moisture-sensitive steps.

Characterization and Validation

Spectroscopic Fingerprints

¹H NMR (400 MHz, CDCl₃)

IR (KBr)

Industrial-Scale Considerations

Continuous Flow Synthesis

Adapting methods from:

-

Microreactor design: Enables precise control of exothermic amidation steps.

-

Residence time: 8-12 minutes vs. 24 hours in batch processes.

-

Productivity increase: 3.2 kg/L·h vs. 0.45 kg/L·h in batch.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-Ethyl-2-(piperazin-1-yl)propanamide with high purity?

- Methodological Answer : Optimal synthesis involves coupling agents like HOBt (1-hydroxybenzotriazole) and DCC (dicyclohexylcarbodiimide) in methanol or acetonitrile, as demonstrated for structurally similar piperazine-propanamide derivatives . For example, intermediates are formed via nucleophilic substitution or acylation reactions, followed by purification using techniques like recrystallization (e.g., ethyl acetate for compound Xe in ) or column chromatography (e.g., normal-phase silica gel with gradient elution) .

Q. Which analytical techniques are most effective for characterizing this compound derivatives?

- Methodological Answer :

- Structural Confirmation : Use -NMR and -NMR to resolve proton and carbon environments, as shown for compounds like 4j–4l and 8a–8b in .

- Purity Assessment : High-resolution mass spectrometry (HRMS-ESI) ensures molecular weight accuracy (e.g., ±0.5 ppm error tolerance) .

- Chromatographic Validation : HPLC with C4/C18 columns (e.g., >99% purity for benzoxazole derivatives in ) .

Advanced Research Questions

Q. How can researchers resolve contradictory in vitro data for piperazine-propanamide derivatives (e.g., antiproliferative vs. anti-HIV activity)?

- Methodological Answer :

- Dose-Response Analysis : Compare EC (effective concentration) and CC (cytotoxic concentration) values to assess selectivity. For instance, compounds like 4l () showed no selective anti-HIV activity due to overlapping EC/CC ranges.

- Mechanistic Profiling : Use target-specific assays (e.g., enzyme inhibition, receptor binding) to distinguish off-target effects. For example, highlights piperazine derivatives interacting with dopamine receptors, which may explain divergent activities .

Q. What strategies optimize the selectivity of piperazine-propanamide compounds for biological targets?

- Methodological Answer :

- Substituent Engineering : Introduce electron-withdrawing groups (e.g., nitro, trifluoromethoxy) to enhance receptor binding. demonstrates improved selectivity for dopamine D3 receptors via arylpiperazine modifications .

- Scaffold Hybridization : Merge pharmacophores (e.g., benzothiazole in or quinoline in ) to leverage dual-target interactions .

Q. How should structure-activity relationship (SAR) studies be designed for this compound analogs?

- Methodological Answer :

- Stepwise Modifications : Systematically alter substituents on the piperazine ring (e.g., benzothiazole in 4l vs. morpholine in 4j ) and propanamide backbone () .

- In Silico Modeling : Use molecular docking to predict binding affinities (e.g., adenosine A2A receptor interactions in ) .

- Biological Validation : Prioritize in vitro assays (e.g., antiproliferative screens in ) followed by in vivo pharmacokinetic studies .

Data Analysis & Optimization

Q. What experimental designs mitigate low yields in piperazine-propanamide syntheses?

- Methodological Answer :

- Solvent Optimization : Polar aprotic solvents (e.g., acetonitrile) improve reaction efficiency, as seen in for compound Xe (22% yield post-recrystallization) .

- Catalyst Screening : Test bases like triethylamine (EtN) to accelerate acylation ( ) or reduce side reactions .

Q. How can researchers address discrepancies between computational predictions and experimental results?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.